1-Allyl-3-bromo-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-3-bromo-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with an allyl group at the 1-position, a bromine atom at the 3-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-3-bromo-1H-pyrazole-4-carboxylic acid typically involves the formation of the pyrazole ring followed by selective bromination and allylation. One common method includes the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form pyrazoles. Subsequent bromination using bromine or N-bromosuccinimide (NBS) introduces the bromine atom at the 3-position. The allylation can be achieved through a palladium-catalyzed cross-coupling reaction with allyl halides .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the employment of robust catalysts to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-3-bromo-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The allyl group can be oxidized to form epoxides or reduced to form saturated derivatives.
Cyclization Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Allylation: Palladium catalysts with allyl halides.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products:
- Substituted pyrazoles with various functional groups.
- Epoxides and saturated derivatives from the allyl group.
- Cyclized heterocyclic compounds .
Scientific Research Applications
1-Allyl-3-bromo-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-Allyl-3-bromo-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and allyl groups can enhance binding affinity and selectivity towards molecular targets, while the carboxylic acid group can facilitate interactions with active sites .
Comparison with Similar Compounds
3-Bromo-1H-pyrazole-4-carboxylic acid: Lacks the allyl group, which may affect its reactivity and applications.
1-Allyl-1H-pyrazole-4-carboxylic acid: Lacks the bromine atom, which can influence its chemical behavior and biological activity.
1-Allyl-3-chloro-1H-pyrazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness: 1-Allyl-3-bromo-1H-pyrazole-4-carboxylic acid is unique due to the combination of the allyl and bromine substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H7BrN2O2 |
---|---|
Molecular Weight |
231.05 g/mol |
IUPAC Name |
3-bromo-1-prop-2-enylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C7H7BrN2O2/c1-2-3-10-4-5(7(11)12)6(8)9-10/h2,4H,1,3H2,(H,11,12) |
InChI Key |
INDSDSVREWDMBI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C=C(C(=N1)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.